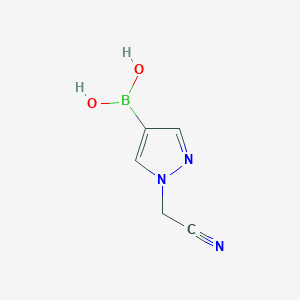![molecular formula C10H19NO2 B12946382 (R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is a chiral compound featuring a spirocyclic structure. The compound is characterized by the presence of a 1,4-dioxaspiro[4.5]decan ring system attached to an ethanamine moiety. This unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine typically involves the formation of the spirocyclic ring followed by the introduction of the ethanamine group. One common method starts with the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group or the spirocyclic ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for studying stereospecific biological processes.
Medicine
In medicine, ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but lacking the ethanamine group.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and structure.
Uniqueness
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is unique due to its combination of a spirocyclic ring and an ethanamine moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. Its chiral nature further enhances its potential for stereospecific interactions in biological systems.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1R)-1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine |
InChI |
InChI=1S/C10H19NO2/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h8-9H,2-7,11H2,1H3/t8-/m1/s1 |
InChI Key |
GATDAGRYHNICAG-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1CCC2(CC1)OCCO2)N |
Canonical SMILES |
CC(C1CCC2(CC1)OCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
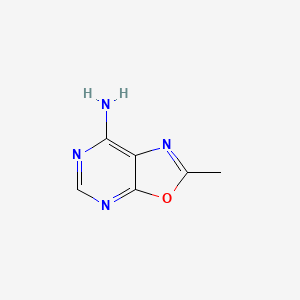
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
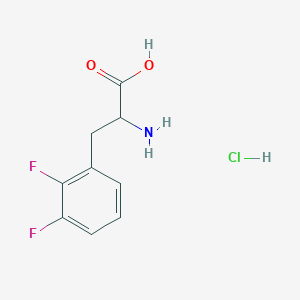
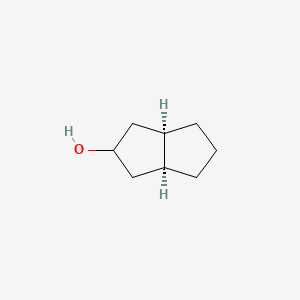
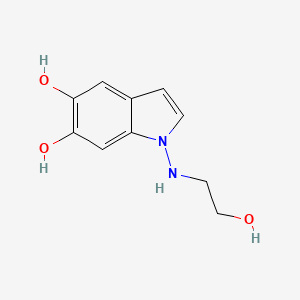

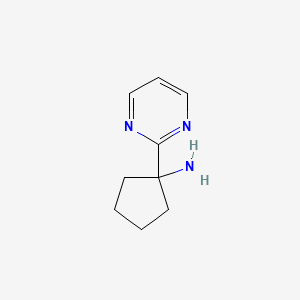
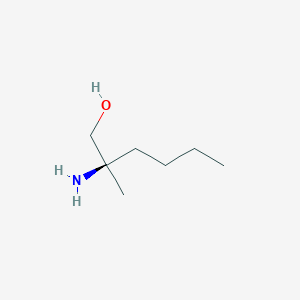
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)


